Diethyl [2-(triphenylstannyl)ethyl]phosphonate
Description
Diethyl [2-(triphenylstannyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a stannyl-substituted ethyl chain
Properties
CAS No. |
62375-12-6 |
|---|---|
Molecular Formula |
C24H29O3PSn |
Molecular Weight |
515.2 g/mol |
IUPAC Name |
2-diethoxyphosphorylethyl(triphenyl)stannane |
InChI |
InChI=1S/C6H14O3P.3C6H5.Sn/c1-4-8-10(7,6-3)9-5-2;3*1-2-4-6-5-3-1;/h3-6H2,1-2H3;3*1-5H; |
InChI Key |
GUMXZYDRHZXEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [2-(triphenylstannyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a stannyl-substituted alkyl halide. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For example, diethyl phosphite can be reacted with 2-(triphenylstannyl)ethyl bromide in the presence of a palladium catalyst and a base under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: Diethyl [2-(triphenylstannyl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to yield phosphonic acids and stannyl alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable catalyst.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed:
Oxidation: Phosphonic acids and phosphonates.
Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acids and stannyl alcohols.
Scientific Research Applications
Diethyl [2-(triphenylstannyl)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological systems.
Mechanism of Action
The mechanism of action of diethyl [2-(triphenylstannyl)ethyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can act as a ligand, coordinating with metal ions or enzymes. The stannyl group can participate in organometallic reactions, facilitating the formation of new bonds and the modification of existing structures .
Comparison with Similar Compounds
Diethyl phosphite: A simpler phosphonate compound used in similar applications.
Triphenylstannyl derivatives: Compounds with similar stannyl groups but different functional groups attached.
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